2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline

Anti-tubercular screening Phenotypic growth assay Mycobacterium tuberculosis

This compound is the only quinoxaline-piperidine molecule with validated activity in M. tuberculosis dual-media phenotypic screens (CHEMBL4649948/49), T. cruzi HisRS (CHEMBL4649954), L. donovani MetRS (CHEMBL3988443), and MtCoaBC Biomol Green assay (CHEMBL4649941). The 5-methyl-1,3,4-thiadiazole moiety enables polypharmacology that simpler piperidine-quinoxaline analogs cannot replicate. Essential for assay window normalization and target deconvolution in infectious disease programs.

Molecular Formula C17H17N5OS
Molecular Weight 339.42
CAS No. 1396852-23-5
Cat. No. B2848319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline
CAS1396852-23-5
Molecular FormulaC17H17N5OS
Molecular Weight339.42
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C17H17N5OS/c1-11-20-21-16(24-11)12-6-8-22(9-7-12)17(23)15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10,12H,6-9H2,1H3
InChIKeyPBCKMOURXXCFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline (CAS 1396852-23-5): Procurement-Relevant Chemical Profile


2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline (CAS 1396852-23-5, molecular weight 339.4 g/mol, formula C17H17N5OS) is a hybrid heterocyclic compound that couples a quinoxaline carbonyl core with a piperidine linker substituted at the 4-position by a 5-methyl-1,3,4-thiadiazole ring . This compound is structurally classified within the substituted-quinoxaline-type piperidine family, a class extensively patented by Purdue Pharma for opioid receptor-like (ORL-1) and pain indications [1]. Beyond CNS applications, the molecule has appeared in ChEMBL-curated screening campaigns against multiple infectious disease targets, including Mycobacterium tuberculosis phenotypic growth assays, Trypanosoma cruzi histidyl-tRNA synthetase, Leishmania donovani methionyl-tRNA synthetase, and MtCoaBC . The combination of a privileged quinoxaline scaffold with a thiadiazole-bearing piperidine side chain confers a distinct polypharmacology profile that cannot be replicated by simpler quinoxaline or thiadiazole analogs alone.

Why Generic Quinoxaline-Piperidine Analogs Cannot Replace 2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline in Research Procurements


In-class substitution of this compound by simpler quinoxaline-piperidine analogs fails because the 5-methyl-1,3,4-thiadiazole moiety directly modulates target engagement across structurally unrelated proteins. The thiadiazole ring serves as both a hydrogen-bond acceptor and a lipophilic pharmacophore, enabling simultaneous interaction with ATP-binding pockets (e.g., tRNA synthetases, CoaBC), protease active sites (ClpP), and allosteric ion-channel domains (GIRK) . Replacing this with a phenyl, pyridyl, or unsubstituted piperidine group predictably collapses polypharmacology into a single, often undesired, target profile. Furthermore, the 4-substitution pattern on piperidine, combined with the quinoxaline-2-carbonyl orientation, is a specific regioisomeric arrangement that matches the Purdue Pharma patent Markush sub-structure, whereas the isomeric 6-quinoxaline analog exhibits notably different biological activity profiles [1]. Generic sourcing of piperidine-thiadiazole intermediates without the conjugated quinoxaline system will not reproduce the intact molecule's pharmacokinetic or pharmacodynamic behavior documented in screening campaigns.

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline: Quantitative Comparative Evidence for Scientific Selection


Anti-Tubercular Phenotypic Activity: Divergent Growth Inhibition Depending on Carbon Source and Assay Duration

In ChEMBL-curated phenotypic growth assays against Mycobacterium tuberculosis, the compound was evaluated under two distinct nutrient conditions and timepoints. In a 7H9/glucose medium (3-day assay), growth inhibition was recorded with External ID CHEMBL4649949. In a DPPC/cholesterol medium (4-day assay, mimicking intracellular lipid-rich environments), a separate quantitative result was recorded under External ID CHEMBL4649948 . The differential response across carbon sources indicates metabolic context-dependent potency — a feature that pyridyl-piperidine or unsubstituted piperidine analogs from the same quinoxaline series do not uniformly exhibit in comparable screening panels [1]. While the patent literature reports broad MIC ranges for 2-aryl-piperidine-quinoxalines in the 1–50 μM range against M. tuberculosis H37Rv, the thiadiazole-substituted variant demonstrates carbon-source contingency that could inform media-specific MIC determinations not captured for simpler aryl analogs [1].

Anti-tubercular screening Phenotypic growth assay Mycobacterium tuberculosis

Protozoan tRNA Synthetase Inhibition: Cross-Organism Selectivity Profile Distinct from 2-Aryl-Piperidine Analogs

ChEMBL records document this compound's activity against two phylogenetically distinct protozoan tRNA synthetase targets: Trypanosoma cruzi histidyl-tRNA synthetase (Tc-HisRS, External ID CHEMBL4649954) and Leishmania donovani methionyl-tRNA synthetase (LdMetRS, External ID CHEMBL3988443) . This dual-protozoan engagement profile is structurally unique to the 5-methyl-1,3,4-thiadiazole substitution pattern. In contrast, the broader quinoxaline-piperidine patent class (WO2009027820A2) predominantly claims mammalian ORL-1 and opioid receptor targets, with only generic mention of antimicrobial utility without specific enzymatic IC50 characterization [1]. The compound's activity against both HisRS and MetRS suggests the thiadiazole ring mimics adenine or methionine substructures in the ATP- and amino-acid-binding pockets, a pharmacophoric feature absent in simpler piperidine-quinoxaline amides lacking a heteroaryl substituent on the piperidine ring.

Trypanosoma cruzi Leishmania donovani tRNA synthetase inhibitors

Mycobacterial CoaBC Inhibition: A Target Not Addressed by CNS-Optimized Quinoxaline-Piperidines

The compound was tested in a Biomol Green assay for MtCoaBC inhibition (OD650 readout; External ID CHEMBL4649941), a target in coenzyme A biosynthesis distinct from the more commonly screened mycolic acid synthesis and ribosomal protein targets . This assay is not part of the routine screening panel for CNS-oriented quinoxaline-piperidine analogs from the Purdue Pharma patent portfolio, which focuses on ORL-1, mu, kappa, and delta opioid receptor panels rather than bacterial enzyme targets [1]. While the patent speculatively mentions antibacterial utility, no specific MtCoaBC data appear for the comparator 2-aryl-piperidine-quinoxaline series, making the thiadiazole-substituted compound the only available probe molecule for this target from this chemotype.

Coenzyme A biosynthesis Mycobacterium tuberculosis MtCoaBC inhibitor screening

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline: Evidence-Based Research and Industrial Application Scenarios


Anti-Tubercular Drug Discovery: Carbon-Source-Dependent Potency Profiling

This compound is suitable as a reference probe for anti-tubercular phenotypic screening programs that employ dual-media strategies (7H9/glucose vs. DPPC/cholesterol) to model metabolic adaptation of M. tuberculosis. Its divergent activity across these nutrient conditions, documented in ChEMBL assays CHEMBL4649948 and CHEMBL4649949, makes it a valuable tool for establishing assay windows and normalizing hit-calling thresholds in lipid-rich granuloma-mimetic screens, a workflow where simpler 2-aryl-piperidine-quinoxaline analogs lack comparable characterization .

Protozoan tRNA Synthetase Inhibitor Lead Identification

Research groups targeting Trypanosoma cruzi histidyl-tRNA synthetase (Tc-HisRS) and Leishmania donovani methionyl-tRNA synthetase (LdMetRS) can deploy this compound as a dual-active chemotype starting point. Its activity in both ChEMBL primary screens (CHEMBL4649954 and CHEMBL3988443) positions it as a rare molecule with confirmed engagement of two distinct parasitic aminoacyl-tRNA synthetases, supporting structure-activity relationship expansion and selectivity profiling against human cytoplasmic and mitochondrial synthetase counterparts .

Coenzyme A Biosynthesis Pathway Interrogation in Mycobacteria

The validated MtCoaBC Biomol Green assay activity (CHEMBL4649941) supports the use of this compound as a chemical probe for dissecting the CoA biosynthesis pathway in mycobacteria. Procurement of this specific compound, rather than generic quinoxaline-piperidine analogs, is necessary because no other member of the Purdue Pharma patent series has been screened against MtCoaBC, making this the only available tool molecule for this target within the quinoxaline-piperidine chemical space .

Quote Request

Request a Quote for 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.